Lead sesquioxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

InChI |

InChI=1S/3O.2Pb/q3*-2;;+2 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFCOXNAJGUDLNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-2].[O-2].[O-2].[Pb].[Pb+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

O3Pb2-4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

4.6e+02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Reddish-yellow solid, insoluble in water; [Merck Index] | |

| Record name | Lead(III) oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2535 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1314-27-8 | |

| Record name | Lead sesquioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001314278 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lead oxide (Pb2O3) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | LEAD SESQUIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/589RZ5CVRF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Crystal Structure of Lead Sesquioxide (Pb2O3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead sesquioxide (Pb₂O₃) is a lesser-known oxide of lead, exhibiting a mixed-valence state of Pb(II) and Pb(IV). Its distinct crystal structure and properties are of interest in various fields, including materials science and potentially as a component in specialized chemical processes. This technical guide provides a comprehensive overview of the crystal structure of Pb₂O₃, including detailed crystallographic data, generalized experimental protocols for its synthesis and characterization, and visualizations to aid in understanding its structural attributes.

Crystal Structure of this compound (Pb₂O₃)

Computational and theoretical studies, notably from the Materials Project, indicate that this compound most commonly crystallizes in a monoclinic crystal system .[1] The determined space group is P2₁/c .[1] It is important to note that other polymorphs or computationally predicted structures, such as a triclinic P1 space group, have also been reported in materials databases, suggesting the possibility of different structural arrangements under specific conditions.[1]

Crystallographic Data

The crystallographic data for the monoclinic P2₁/c structure of Pb₂O₃ is summarized in the tables below. This data is essential for researchers aiming to model or analyze this material.

Table 1: Lattice Parameters for Monoclinic Pb₂O₃ (Space Group: P2₁/c)

| Parameter | Value (Å or °) |

| a | 7.33 |

| b | 8.24 |

| c | 10.51 |

| α | 90° |

| β | 110.1° |

| γ | 90° |

Data sourced from computational studies by the Materials Project.

Table 2: Atomic Coordinates for Monoclinic Pb₂O₃ (Space Group: P2₁/c)

| Atom | Wyckoff Symbol | x | y | z |

| Pb | 4e | 0.258 | 0.088 | 0.388 |

| Pb | 4e | 0.742 | 0.412 | 0.112 |

| O | 4e | 0.051 | 0.191 | 0.235 |

| O | 4e | 0.449 | 0.309 | 0.465 |

| O | 4e | 0.934 | 0.434 | 0.367 |

Data sourced from computational studies by the Materials Project.

Coordination Environment

In the monoclinic P2₁/c structure, the lead atoms exist in two distinct coordination environments, reflecting their mixed-valence states. Similarly, the oxygen atoms also occupy multiple non-equivalent positions within the crystal lattice.

Table 3: Coordination and Bond Distances in Monoclinic Pb₂O₃

| Atom | Coordination Number | Coordinated To | Average Bond Distance (Å) |

| Pb1 | 6 | O | 2.31 |

| Pb2 | 7 | O | 2.54 |

| O1 | 3 | Pb | 2.33 |

| O2 | 4 | Pb | 2.42 |

| O3 | 4 | Pb | 2.45 |

Data represents a simplified summary of the complex coordination environment.

Experimental Protocols

Detailed experimental protocols for the targeted synthesis of pure, single-phase Pb₂O₃ are not extensively documented in readily available literature. The formation of Pb₂O₃ often occurs as an intermediate phase during the thermal decomposition of other lead oxides, making its isolation challenging.[2][3][4] The following protocols are generalized procedures for the synthesis and characterization of lead oxides, which can be adapted and optimized for the study of Pb₂O₃.

Synthesis via Thermal Decomposition of Lead(IV) Oxide (PbO₂)

This method involves the carefully controlled heating of lead dioxide. The formation of various lead oxides is temperature-dependent, and the isolation of Pb₂O₃ requires precise temperature control.

Materials and Equipment:

-

Lead(IV) oxide (PbO₂) powder (high purity)

-

Tube furnace with programmable temperature controller

-

Ceramic or quartz boat

-

Inert gas supply (e.g., nitrogen or argon)

-

Powder X-ray diffractometer (XRD) for phase identification

Procedure:

-

Place a known quantity of PbO₂ powder in a ceramic or quartz boat.

-

Position the boat in the center of the tube furnace.

-

Purge the furnace tube with an inert gas for at least 30 minutes to remove oxygen.

-

While maintaining a slow flow of inert gas, heat the furnace to a target temperature in the range of 350-450 °C. The precise temperature for optimal Pb₂O₃ formation needs to be determined experimentally.

-

Hold the temperature constant for a specified duration (e.g., 2-6 hours).

-

After the designated time, turn off the furnace and allow it to cool to room temperature under the inert atmosphere.

-

Carefully remove the sample and immediately characterize it using powder XRD to identify the phases present.

Characterization by Powder X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystalline phases in the synthesized material.

Instrument Parameters (Example):

-

Diffractometer: Standard powder diffractometer (e.g., Siemens D500 or similar)[5]

-

X-ray Source: Cu Kα radiation (λ = 1.5406 Å)[5]

-

Voltage and Current: 40 kV and 30-40 mA[5]

-

Scan Range (2θ): 10-80°

-

Step Size: 0.02°

-

Scan Speed/Time per Step: 1-5 seconds

Data Analysis: The collected XRD pattern should be compared with reference patterns from crystallographic databases such as the Inorganic Crystal Structure Database (ICSD) or the Crystallography Open Database (COD) to identify the phases present.[6][7][8] For a more detailed structural analysis, Rietveld refinement can be performed using specialized software.[9][10][11][12][13] This method allows for the refinement of lattice parameters, atomic positions, and phase fractions.

Visualizations

To facilitate a better understanding of the structural relationships and experimental processes, the following diagrams are provided.

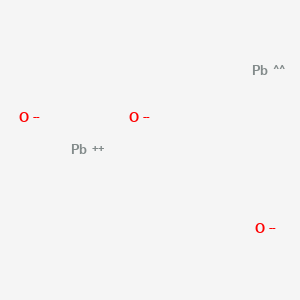

Caption: Conceptual Diagram of Pb-O Bonding in the Pb₂O₃ Crystal Structure.

Caption: General Workflow for Synthesis and Characterization of Lead Oxides.

Conclusion

The crystal structure of this compound (Pb₂O₃) is predominantly identified as monoclinic with the space group P2₁/c based on computational data. This guide provides the fundamental crystallographic information for this structure. While detailed, validated experimental protocols for the synthesis of pure Pb₂O₃ are scarce, the generalized methods for thermal decomposition of lead oxides and characterization by powder X-ray diffraction serve as a starting point for researchers in the field. Further experimental work is necessary to refine the synthesis conditions and fully validate the computationally predicted crystal structure of this intriguing mixed-valence lead oxide.

References

- 1. Materials Data on Pb2O3 by Materials Project (Dataset) | DOE Data Explorer [osti.gov]

- 2. osti.gov [osti.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. In situ characterization of metastable Pb3O5 and Pb2O3 phases during thermal decomposition of PbO2 to PbO | Journal Article | PNNL [pnnl.gov]

- 5. acta-arhiv.chem-soc.si [acta-arhiv.chem-soc.si]

- 6. Inorganic Crystal Structure Database (ICSD) | Physical Sciences Data science Service [psds.ac.uk]

- 7. Inorganic Crystal Structure Database | re3data.org [re3data.org]

- 8. ICSD - Inorganic Crystal Structure Database - Maastricht University Library [library.maastrichtuniversity.nl]

- 9. Rietveld refinement - Wikipedia [en.wikipedia.org]

- 10. ias.ac.in [ias.ac.in]

- 11. mdpi-res.com [mdpi-res.com]

- 12. Ask an Expert: The Rietveld method | Malvern Panalytical [malvernpanalytical.com]

- 13. scribd.com [scribd.com]

An In-depth Technical Guide to the Synthesis of Lead Sesquioxide

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The synthesis of lead sesquioxide (Pb₂O₃) from lead(II,IV) oxide (Pb₃O₄) is not a chemically feasible or documented pathway under standard conditions. Thermal decomposition studies indicate that Pb₃O₄ breaks down into lead(II) oxide (PbO) at elevated temperatures, rather than oxidizing to Pb₂O₃. This guide will first elucidate the thermal decomposition pathways of common lead oxides to clarify this infeasibility and then provide detailed protocols for the scientifically recognized methods of synthesizing this compound.

The Challenge: Thermal Stability and Decomposition of Lead Oxides

This compound (Pb₂O₃) is a thermally unstable, mixed-valence compound. Understanding the thermal behavior of the lead-oxygen system is critical to comprehending the challenges associated with its synthesis. Lead(II,IV) oxide (Pb₃O₄), also known as red lead, is an intermediate in the thermal decomposition of lead dioxide (PbO₂) to lead(II) oxide (PbO).[1][2][3]

Upon heating in the air, lead oxides undergo a series of decomposition reactions, losing oxygen to form more stable, lower-oxidation-state oxides.[2][4] The typical decomposition pathway is as follows:

PbO₂ → Intermediate Oxides (e.g., Pb₁₂O₁₉, Pb₁₂O₁₇) → Pb₃O₄ → PbO [2][4]

Lead(II,IV) oxide (Pb₃O₄) itself decomposes to lead(II) oxide (PbO) at temperatures above 550°C.[5] Conversely, this compound (Pb₂O₃) is known to decompose at approximately 370°C.[6] This inherent instability and the established decomposition cascade preclude the formation of Pb₂O₃ from the thermal treatment of Pb₃O₄.

References

A Technical Guide to the Thermal Decomposition of Lead(IV) Oxide with a Focus on the Formation of Lead Sesquioxide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The synthesis of lead sesquioxide described herein involves extreme conditions of high pressure and temperature. This guide is intended for informational purposes for qualified researchers and professionals. All experimental work should be conducted with appropriate safety precautions, specialized equipment, and a thorough understanding of the associated hazards.

Introduction

Lead(IV) oxide (PbO₂), a strong oxidizing agent, undergoes a series of complex thermal decompositions, yielding various lead oxides depending on the temperature and atmospheric conditions. While the decomposition to lead(II) oxide (PbO) at ambient pressure is well-documented, the formation of this compound (Pb₂O₃) presents a unique synthetic challenge requiring specific and demanding experimental conditions. This technical guide provides an in-depth overview of the thermal decomposition pathways of lead(IV) oxide, with a particular focus on the targeted synthesis of this compound.

This compound is a mixed-valence oxide, formally described as lead(II,IV) oxide ([Pb²⁺][PbO₃²⁻]), and exists as a reddish-yellow amorphous powder.[1][2] Its limited availability and the extreme conditions required for its synthesis have constrained extensive research into its properties and potential applications.

Thermal Decomposition of Lead(IV) Oxide at Ambient Pressure

Under ambient air pressure, the thermal decomposition of lead(IV) oxide is a multi-step process involving several intermediate lead oxides.[3][4] The sequence of decomposition is generally accepted as follows:

PbO₂ → Pb₁₂O₁₉ → Pb₁₂O₁₇ → Pb₃O₄ → PbO [3][4]

The formation of these intermediates is temperature-dependent.

Quantitative Data for Ambient Pressure Decomposition

The following table summarizes the approximate temperature ranges for the formation of the various lead oxides during the thermal decomposition of PbO₂ in air.

| Decomposition Step | Product | Approximate Temperature Range (°C) |

| 24PbO₂ → 2Pb₁₂O₁₉ + 5O₂ | Lead(IV) oxide intermediate | ~290 |

| Pb₁₂O₁₉ → Pb₁₂O₁₇ + O₂ | Lead(IV) oxide intermediate | ~351 |

| 2Pb₁₂O₁₇ → 8Pb₃O₄ + O₂ | Lead(II,IV) oxide (Minium) | ~374 |

| 2Pb₃O₄ → 6PbO + O₂ | Lead(II) oxide (Litharge/Massicot) | ~605 |

Data sourced from various studies on the thermal analysis of lead oxides.

Synthesis of this compound (Pb₂O₃) via High-Pressure Thermal Decomposition

The synthesis of this compound requires a significant deviation from ambient pressure conditions. The targeted decomposition of lead(IV) oxide to this compound is achieved under high temperature and exceptionally high oxygen pressure.

Reaction Conditions

The formation of Pb₂O₃ from PbO₂ is reported to occur under the following conditions:

-

Temperature: 580–620 °C

-

Oxygen Pressure: 1,400 atm (approximately 142 MPa)

The balanced chemical equation for this specific decomposition is:

4PbO₂ → 2Pb₂O₃ + O₂

At these elevated pressures, the decomposition of PbO₂ is shifted towards the formation of the higher oxidation state oxide, Pb₂O₃, rather than the more reduced oxides seen at ambient pressure.[3]

Thermodynamic Considerations

Comprehensive thermodynamic data for this compound, such as its standard enthalpy and Gibbs free energy of formation, are notably scarce in the scientific literature. This lack of data presents a significant challenge in performing detailed thermodynamic modeling of the synthesis reaction.

However, thermodynamic data for the reactant, lead(IV) oxide, and the common final decomposition product, lead(II) oxide, are well-established and are presented below for context.

| Compound | Formula | State | ΔfH° (kJ/mol) at 298.15 K | S° (J/mol·K) at 298.15 K |

| Lead(IV) oxide | PbO₂ | solid | -277.4 | 68.6 |

| Lead(II) oxide (red) | PbO | solid | -219.0 | 66.5 |

| Lead(II) oxide (yellow) | PbO | solid | -217.3 | 68.7 |

Data obtained from the NIST-JANAF Thermochemical Tables.

Experimental Protocols

The experimental investigation of the thermal decomposition of lead oxides, particularly under high pressure, requires specialized analytical techniques. The following sections outline the general principles of the methodologies employed.

High-Pressure Thermogravimetric Analysis (HP-TGA)

Objective: To measure the change in mass of a sample as a function of temperature under a controlled high-pressure atmosphere.

General Protocol:

-

Sample Preparation: A small, precisely weighed sample of high-purity lead(IV) oxide (typically 1-10 mg) is placed in an inert crucible (e.g., alumina, platinum).

-

Instrument Setup: The crucible is placed in a high-pressure thermogravimetric analyzer equipped with a magnetic suspension balance to isolate the balance mechanism from the high-pressure reaction chamber.

-

Pressurization: The system is sealed and purged with high-purity oxygen. The pressure is then gradually increased to the target pressure (e.g., 1,400 atm) using a specialized gas booster.

-

Heating Program: The sample is heated at a controlled rate (e.g., 5-20 °C/min) to the desired temperature range (580-620 °C).

-

Data Acquisition: The mass of the sample is continuously recorded as a function of temperature. A decrease in mass corresponds to the release of oxygen during decomposition.

-

Post-Analysis: The resulting product is carefully cooled and depressurized. The crystal structure and phase purity should be confirmed by ex-situ techniques such as X-ray diffraction.

Safety Considerations for High-Pressure Oxygen Experiments:

-

Explosion Hazard: High-pressure oxygen significantly increases the risk and intensity of combustion. All components of the experimental setup must be meticulously cleaned and free of any organic contaminants.

-

Material Compatibility: Materials used in the high-pressure cell must be compatible with oxygen at high temperatures and pressures to prevent ignition.

-

Pressure Containment: The high-pressure vessel must be certified for the intended operating conditions and regularly inspected.

-

Personnel Protection: Experiments should be conducted in a blast-proof enclosure, and remote operation is highly recommended.

High-Pressure Differential Scanning Calorimetry (HP-DSC)

Objective: To measure the heat flow associated with the thermal transitions of a material as a function of temperature under high pressure.

General Protocol:

-

Sample Preparation: A small, weighed sample of PbO₂ (typically 2-10 mg) is hermetically sealed in a high-pressure crucible. An empty, sealed crucible is used as a reference.

-

Instrument Setup: The sample and reference crucibles are placed in the high-pressure DSC cell.

-

Pressurization and Heating: The cell is pressurized with oxygen to 1,400 atm, and a controlled temperature program is applied, similar to HP-TGA.

-

Data Acquisition: The differential heat flow between the sample and the reference is recorded. Endothermic peaks typically correspond to decomposition events, while exothermic peaks can indicate phase transitions or oxidative reactions.

In-Situ High-Pressure X-ray Diffraction (HP-XRD)

Objective: To identify the crystalline phases present in the sample as the temperature and pressure are varied.

General Protocol:

-

Sample Loading: A powdered sample of PbO₂ is loaded into a specialized high-pressure, high-temperature reaction cell with X-ray transparent windows (e.g., diamond or beryllium).

-

Environmental Control: The cell is connected to a gas handling system to introduce and control the high-pressure oxygen atmosphere and to a heating system to control the temperature.

-

Data Collection: The sample is exposed to a monochromatic X-ray beam, and the diffraction pattern is collected at various temperature and pressure setpoints.

-

Data Analysis: The collected diffraction patterns are analyzed to identify the crystalline phases present at each stage of the experiment, providing direct evidence of the transformation of PbO₂ to Pb₂O₃.

Visualizing the Decomposition Pathways

The following diagrams, generated using the DOT language, illustrate the thermal decomposition pathways of lead(IV) oxide.

Caption: General thermal decomposition pathway of PbO₂ in air at ambient pressure.

Caption: High-pressure thermal decomposition of PbO₂ to Pb₂O₃.

Conclusion

The thermal decomposition of lead(IV) oxide is a complex process that is highly dependent on the reaction conditions. While decomposition in air at ambient pressure leads to a series of intermediate oxides before forming lead(II) oxide, the application of high temperature and extreme oxygen pressure allows for the targeted synthesis of the less common this compound. The successful and safe execution of this synthesis requires specialized high-pressure equipment and a thorough understanding of the associated hazards. Further research is needed to fully characterize the thermodynamic properties of this compound and to explore its potential applications.

References

An In-depth Technical Guide to the Physical Properties of Reddish-Yellow Lead Sesquioxide Powder

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of reddish-yellow lead sesquioxide (Pb₂O₃) powder. The information is curated for professionals in research, scientific analysis, and drug development who require precise data and methodologies for material characterization.

Quantitative Physical Properties

The physical characteristics of this compound are summarized in the table below, offering a clear comparison of its key properties.

| Property | Value | Citation(s) |

| Chemical Formula | Pb₂O₃ | [1][2] |

| Molecular Weight | 462.4 g/mol | [1][2] |

| Appearance | Reddish-yellow or orange-yellow amorphous powder. Can also exist as black monoclinic crystals. | [1][2][3] |

| Melting Point | Decomposes at 370°C. | [1][3][4] |

| Density | Approximately 10.050 g/cm³ | [1][4][5] |

| Solubility | - Insoluble in cold water. - Decomposes in hot water and concentrated acids (HCl, H₂SO₄). - Soluble in alkaline solutions. | [1][2][3][4] |

| Crystal Structure | Monoclinic | [1] |

| Space Group | P2₁/a or P2₁/c | [1][6] |

| Lattice Constants | a = 0.7814 nm, b = 0.5625 nm, c = 0.8465 nm; β = 124.8° | [1] |

Experimental Protocols

The following are detailed methodologies for the determination of the key physical properties of reddish-yellow this compound powder. These protocols are based on standardized analytical techniques for inorganic powders.

2.1. Determination of Density by Helium Pycnometry

-

Objective: To determine the skeletal density of this compound powder.

-

Apparatus: Helium pycnometer, analytical balance, sample cell of known volume.

-

Procedure:

-

Calibrate the helium pycnometer according to the manufacturer's instructions using a standard sphere of known volume.

-

Accurately weigh a sample of the dry this compound powder using an analytical balance. The sample mass should be appropriate for the volume of the sample cell.

-

Transfer the weighed powder into the sample cell.

-

Place the sample cell into the pycnometer's analysis chamber.

-

Purge the sample chamber with helium gas to remove any adsorbed gases from the powder surface.

-

Pressurize the sample chamber with helium to a predetermined pressure.

-

Expand the gas into a reference chamber of known volume and measure the resulting pressure.

-

The instrument's software calculates the volume of the powder based on the pressure change, applying the ideal gas law.

-

The skeletal density is then calculated by dividing the mass of the sample by its measured volume.

-

Repeat the measurement multiple times to ensure reproducibility and report the average density.

-

2.2. Determination of Decomposition Temperature using Differential Scanning Calorimetry (DSC)

-

Objective: To determine the decomposition temperature of this compound.

-

Apparatus: Differential Scanning Calorimeter (DSC), aluminum or platinum pans, analytical balance.

-

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using certified reference materials (e.g., indium).

-

Accurately weigh a small amount (typically 1-5 mg) of the this compound powder into a DSC pan.

-

Seal the pan hermetically or leave it open to the atmosphere of the DSC cell, depending on the desired experimental conditions. An inert atmosphere (e.g., nitrogen or argon) is typically used to prevent oxidative side reactions.

-

Place the sample pan and an empty reference pan into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) over a temperature range that includes the expected decomposition temperature (e.g., from room temperature to 500°C).

-

The DSC will record the difference in heat flow between the sample and the reference pan as a function of temperature.

-

The decomposition of this compound will be observed as an endothermic or exothermic peak in the DSC thermogram. The onset temperature of this peak is reported as the decomposition temperature.

-

2.3. Determination of Crystal Structure by X-Ray Diffraction (XRD)

-

Objective: To identify the crystal structure, space group, and lattice parameters of this compound powder.

-

Apparatus: X-ray diffractometer with a suitable X-ray source (e.g., Cu Kα), sample holder, powder press.

-

Procedure:

-

Finely grind the this compound powder to ensure a random orientation of the crystallites.

-

Mount the powdered sample onto the sample holder. This can be done by back-loading the powder into a cavity mount or by dispersing it on a low-background sample holder (e.g., a zero-diffraction silicon plate).

-

Place the sample holder into the X-ray diffractometer.

-

Set the instrument parameters, including the X-ray tube voltage and current, scan range (e.g., 10-90° 2θ), step size, and scan speed.

-

Initiate the XRD scan. The instrument will direct a beam of X-rays onto the sample and measure the intensity of the diffracted X-rays at various angles.

-

The output will be a diffractogram showing diffraction peaks at specific 2θ angles.

-

Analyze the diffractogram using appropriate software. The positions and intensities of the diffraction peaks are characteristic of the crystal structure.

-

Compare the experimental diffraction pattern with standard diffraction patterns from a database (e.g., the ICDD Powder Diffraction File) to identify the crystalline phase(s).

-

Perform indexing of the diffraction peaks to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal system.

-

Refine the lattice parameters and determine the space group using Rietveld refinement or other crystallographic software.

-

Visualizations

The following diagram illustrates a typical experimental workflow for the characterization of the physical properties of an inorganic powder such as this compound.

References

- 1. chem.ws [chem.ws]

- 2. mse.washington.edu [mse.washington.edu]

- 3. downloads.regulations.gov [downloads.regulations.gov]

- 4. Density: Helium Pycnometry | Materials Research Institute [mri.psu.edu]

- 5. Development of a Powder Analysis Procedure Based on Imaging Techniques for Examining Aggregation and Segregation Phenomena - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Mixed-Valence States of Lead in Pb₂O₃: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lead sesquioxide (Pb₂O₃) is a fascinating, yet historically less-studied, mixed-valence oxide of lead. Unlike the more common oxides such as PbO, PbO₂, and Pb₃O₄, Pb₂O₃ represents a specific stoichiometry where lead exists in both +2 and +4 oxidation states. This guide provides an in-depth technical overview of the core principles of mixed-valence states in Pb₂O₃, focusing on its synthesis, crystal structure, and electronic properties. Detailed experimental protocols for its characterization are provided, and all quantitative data are summarized for clarity. This document is intended to be a comprehensive resource for researchers in materials science and related fields. While direct applications in drug development are not established, understanding the physicochemical properties of lead oxides is crucial in toxicology and for the development of novel inorganic materials with potential biomedical applications.

Introduction to Mixed-Valence Compounds

Mixed-valence compounds are chemical species that contain an element in more than one formal oxidation state.[1] In the case of lead oxides, the common oxidation states are +2 and +4.[2] this compound, with the chemical formula Pb₂O₃, is a lead(II,IV) oxide.[1] The presence of lead in dual oxidation states within a single crystal lattice gives rise to unique electronic and structural properties. These properties are of fundamental interest in solid-state chemistry and physics and can be exploited in various applications, such as in battery manufacturing and ceramics.[3][4]

Synthesis of Pb₂O₃

The most effective method for synthesizing Pb₂O₃ is through the controlled thermal decomposition of lead dioxide (PbO₂). This process involves heating PbO₂ in a controlled atmosphere, leading to the sequential removal of oxygen and the formation of intermediate, nonstoichiometric lead oxides. Pb₂O₃ is one such metastable intermediate phase formed during the transformation of PbO₂ to lead monoxide (PbO).[5][6][7][8]

Experimental Protocol: Thermal Decomposition of PbO₂

A detailed experimental protocol for the synthesis of Pb₂O₃ is adapted from the in-situ characterization studies by Kinnibrugh et al. (2024).[5][6][7][8]

-

Starting Material: High-purity lead dioxide (PbO₂) powder.

-

Apparatus: A tube furnace equipped with a temperature controller and a system for controlling the gaseous atmosphere (e.g., flowing air or inert gas). For in-situ analysis, this setup is integrated with a diffractometer or spectrometer.

-

Procedure:

-

A sample of PbO₂ is placed in an appropriate crucible (e.g., alumina).

-

The furnace is heated at a controlled rate (e.g., 5 °C/min) under a constant flow of air.

-

The transformation of PbO₂ proceeds through several intermediate phases. Pb₂O₃ is typically formed in the temperature range of 350-400 °C.

-

To isolate the Pb₂O₃ phase, the heating process must be precisely stopped once the desired phase is formed, and the sample rapidly cooled. The exact temperature and duration are critical due to the metastable nature of Pb₂O₃.

-

-

Monitoring: The phase transformations are monitored in real-time using in-situ X-ray diffraction (XRD) to identify the formation of the Pb₂O₃ crystal structure.

Characterization of Mixed-Valence States and Crystal Structure

A multi-technique approach is essential for the unambiguous characterization of Pb₂O₃, confirming both its crystal structure and the mixed-valence nature of the lead ions.

X-ray Diffraction (XRD)

XRD is the primary technique for identifying the crystal structure of Pb₂O₃ and distinguishing it from other lead oxides.

Experimental Protocol:

-

Instrument: A high-resolution powder diffractometer. For in-situ studies, a chamber with controlled temperature and atmosphere is used.

-

Radiation: Commonly Cu Kα (λ = 1.5406 Å) or a synchrotron X-ray source for higher resolution and intensity.

-

Data Collection: XRD patterns are collected over a 2θ range (e.g., 10-80°) with a small step size (e.g., 0.02°) and sufficient counting time per step.

-

Data Analysis: The experimental diffraction pattern is compared with reference patterns from crystallographic databases. For detailed structural analysis, Rietveld refinement is performed to refine lattice parameters, atomic positions, and phase fractions.

Quantitative Data: Crystallographic Parameters of Pb₂O₃

The following table summarizes the theoretically calculated crystallographic data for a monoclinic polymorph of Pb₂O₃ from the Materials Project database. Experimental validation of these parameters is a key aspect of recent research.[5][6][7][8]

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 7.81 Å |

| b | 5.63 Å |

| c | 8.47 Å |

| α | 90° |

| β | 124.8° |

| γ | 90° |

| Volume | 305.5 ų |

| Band Gap (Calculated) | 1.07 eV |

X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique that provides direct evidence of the different oxidation states of lead in Pb₂O₃ by measuring the binding energies of core-level electrons.

Experimental Protocol:

-

Instrument: An XPS spectrometer with a monochromatic X-ray source (e.g., Al Kα).

-

Sample Preparation: The sample is mounted on a holder and introduced into an ultra-high vacuum chamber. Surface cleaning by gentle ion sputtering may be necessary to remove surface contaminants, though this can also alter the oxidation states.

-

Data Acquisition: High-resolution spectra of the Pb 4f region are acquired.

-

Data Analysis: The Pb 4f spectrum is deconvoluted into its constituent peaks. The binding energies of these peaks are characteristic of the different lead oxidation states. Charge referencing is typically done using the adventitious C 1s peak at 284.8 eV.

Quantitative Data: Pb 4f Binding Energies

The Pb 4f spectrum of a mixed-valence lead oxide will show multiple doublets (4f₇/₂ and 4f₅/₂) corresponding to Pb²⁺ and Pb⁴⁺. The following are typical binding energy ranges for these states.

| Oxidation State | Pb 4f₇/₂ Binding Energy (eV) | Reference |

| Pb⁰ (metal) | ~136.9 | [9] |

| Pb²⁺ (in PbO) | ~138.4 | [9] |

| Pb⁴⁺ (in PbO₂) | ~137.8 | [9] |

In Pb₂O₃, a complex spectrum with peaks corresponding to both Pb²⁺ and Pb⁴⁺ is expected, confirming its mixed-valence nature.[5][6][7][8]

Raman Spectroscopy

While specific Raman spectra for pure Pb₂O₃ are not widely reported in the literature, Raman spectroscopy is a powerful tool for distinguishing between the various lead oxides, should the Pb₂O₃ sample contain other phases as impurities.[10][11][12]

Experimental Protocol:

-

Instrument: A Raman microscope with various laser excitation wavelengths (e.g., 532 nm, 785 nm) to avoid fluorescence.

-

Procedure: The laser is focused on the sample, and the scattered light is collected and analyzed. The laser power should be kept low to prevent laser-induced degradation of the sample into other lead oxide phases.

-

Data Analysis: The positions and relative intensities of the Raman bands are compared to reference spectra of known lead oxides.

Visualizations

Logical Relationships and Experimental Workflows

Caption: Diagram 1: Workflow for Pb₂O₃ Synthesis and Characterization.

Mixed-Valence State Representation

Caption: Diagram 2: Concept of Mixed-Valence State in Pb₂O₃.

Crystal Structure Visualization

References

- 1. Lead oxide - Wikipedia [en.wikipedia.org]

- 2. Lead | XPS Periodic Table | Thermo Fisher Scientific - TW [thermofisher.com]

- 3. Lead(III) oxide - Hazardous Agents | Haz-Map [haz-map.com]

- 4. 7 applications of Lead Oxide In Different Industry [pciplindia.com]

- 5. In Situ Characterization of Metastable Pb3O5 and Pb2O3 Phases During Thermal Decomposition of PbO2 to PbO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Collection - In Situ Characterization of Metastable Pb3O5 and Pb2O3 Phases During Thermal Decomposition of PbO2 to PbO - Inorganic Chemistry - Figshare [figshare.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. In situ characterization of metastable Pb3O5 and Pb2O3 phases during thermal decomposition of PbO2 to PbO | Journal Article | PNNL [pnnl.gov]

- 9. Lead | XPS Periodic Table | Thermo Fisher Scientific - CA [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Unveiling Lead Sesquioxide: A Technical Guide to Its Early Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the nascent stages of the discovery and scientific exploration of lead sesquioxide (Pb₂O₃), a lesser-known oxide of lead. While its more common counterparts, litharge (PbO) and red lead (Pb₃O₄), have been known since antiquity, the distinct identification and characterization of this compound occurred in the 19th century. This document provides a historical account of its discovery, details the early experimental protocols for its synthesis, presents the limited quantitative data available from that era in a structured format, and illustrates the foundational chemical logic of its formation.

Historical Context and Discovery

The mid-19th century was a period of significant advancement in inorganic chemistry, with chemists meticulously investigating the stoichiometry and properties of various metallic compounds. Within this context, the existence of multiple lead oxides was a subject of considerable interest. While not definitively attributed to a single individual in the readily available historical records, early investigations by chemists such as Winkelblech in the 1830s laid the groundwork for distinguishing between the various oxides of lead. His work, published in journals like Annalen der Pharmacie, involved the careful heating and decomposition of lead compounds and their subsequent analysis.

The reddish-yellow powder, distinct from the yellow of litharge and the vibrant red of minium, was initially observed as a product of the gentle decomposition of lead dioxide (PbO₂) or the careful oxidation of lead monoxide (PbO). Its unique color and chemical behavior suggested a different composition, an intermediate oxide state between PbO and PbO₂. Early researchers proposed the formula Pb₂O₃, designating it as a "sesquioxide," indicating a 2:3 ratio of lead to oxygen atoms. This compound is now understood to be a mixed-valence oxide, containing both Pb(II) and Pb(IV) ions.

Early Experimental Protocols

The initial syntheses of this compound were foundational experiments in inorganic chemistry, relying on precise control of temperature and reactants. The following protocols are reconstructed from the descriptive accounts in early chemical literature.

Synthesis by Thermal Decomposition of Lead Dioxide

One of the primary methods for preparing this compound in early studies was the controlled thermal decomposition of lead dioxide.

Methodology:

-

Starting Material: Pure, dry lead dioxide (PbO₂) powder.

-

Apparatus: A porcelain crucible or a similar heat-resistant vessel placed within a furnace capable of maintaining a stable, controlled temperature.

-

Procedure:

-

A weighed amount of lead dioxide was placed in the crucible.

-

The crucible was heated gently and gradually in a furnace.

-

The temperature was carefully raised to and maintained at approximately 370°C. Early experiments would have relied on less precise methods of temperature control and measurement, likely observing the color change of the material as an indicator.

-

The heating was continued until the dark brown color of lead dioxide transitioned to a distinct reddish-yellow, indicating the formation of this compound.

-

The crucible was then allowed to cool slowly to prevent re-oxidation or further decomposition.

-

-

Observation: The resulting product was a reddish-yellow amorphous powder.

Synthesis by Chemical Precipitation

Another early method involved the precipitation of this compound from an alkaline solution of a lead(II) salt.

Methodology:

-

Starting Materials:

-

A soluble lead(II) salt, such as lead acetate (Pb(CH₃COO)₂).

-

A strong base, such as sodium hydroxide (NaOH), to form sodium plumbite.

-

An oxidizing agent, such as sodium hypochlorite (NaOCl) or bromine (Br₂).

-

-

Apparatus: Glass beakers, stirring rods, and filtration equipment.

-

Procedure:

-

A solution of a lead(II) salt was treated with an excess of a strong base to form a solution of sodium plumbite (Na₂Pb(OH)₄).

-

To this alkaline solution, a solution of an oxidizing agent like sodium hypochlorite or bromine water was added dropwise with constant stirring.

-

A reddish-yellow precipitate of this compound would form.

-

The precipitate was then collected by filtration, washed with cold water to remove soluble impurities, and dried.

-

Quantitative Data from Early Studies

Quantitative analysis in the 19th century was a meticulous process, relying on gravimetric methods to determine the elemental composition of compounds. The data from these early studies on this compound was crucial in establishing its formula.

| Property | Reported Value (Early Studies) | Notes |

| Elemental Composition | Determined by the gravimetric analysis of lead and the mass difference to find the oxygen content. | |

| Lead (Pb) | ~89.6% | This value would have been obtained by reducing a known mass of the oxide to metallic lead and weighing the resulting metal. |

| Oxygen (O) | ~10.4% | Calculated by difference. |

| Formula | Pb₂O₃ | Derived from the elemental composition, corresponding to a molar ratio of approximately 2 moles of lead to 3 moles of oxygen. |

| Physical Appearance | Reddish-yellow amorphous powder | Consistently reported in early literature. |

| Thermal Stability | Decomposes at ~370°C | This was a key observation in its synthesis and differentiation from other lead oxides. Upon stronger heating, it would decompose further to lead monoxide (PbO). |

| Solubility | Insoluble in cold water | Early observations noted its insolubility in water. It was also reported to decompose in hot water and react with acids. |

Logical Relationships in the Formation of Lead Oxides

The formation of this compound can be understood as an intermediate step in the oxidation or reduction of lead oxides. The following diagram illustrates the logical relationship between the common oxides of lead based on their oxidation states and the conditions that favor their formation.

An In-depth Technical Guide to the Safety and Handling of Lead Sesquioxide

For the attention of researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the safety and handling precautions for Lead Sesquioxide (Pb₂O₃). Due to the limited availability of data specific to this compound, this guide incorporates information from closely related lead oxides to provide a thorough understanding of the potential hazards.

Chemical and Physical Properties

This compound, also known as lead trioxide, is an orange-yellow amorphous powder.[1] It is a mixed-valence oxide containing lead in both +2 and +4 oxidation states.[2] Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 1314-27-8 | [1][3][4] |

| Molecular Formula | Pb₂O₃ | [1] |

| Molecular Weight | 462.4 g/mol | [1] |

| Appearance | Orange-yellow amorphous powder | [1] |

| Decomposition Temperature | 370°C | [1] |

| Solubility | Insoluble in cold water; decomposes in hot water and acids. | [1] |

Toxicological Data

| Toxicity Metric | Value | Species | Route | Reference |

| Oral LD50 | > 2000 mg/kg bw | Rat | Oral | [7] |

| Inhalation LC50 | > 5.05 mg/L | Rat | Inhalation | [7] |

| OSHA PEL (as Pb) | 0.050 mg/m³ TWA | Human | Inhalation | [8] |

| NIOSH REL (as Pb) | 0.100 mg/m³ TWA | Human | Inhalation | [8] |

| IDLH (as Pb) | 100 mg/m³ | Human | Inhalation | [8] |

Health Effects:

-

Acute: Inhalation can irritate the nose and throat.[9] Exposure may cause headaches, irritability, and gastrointestinal issues.[5][9]

-

Chronic: Prolonged exposure can lead to lead poisoning, with symptoms including neurological damage, kidney damage, and reproductive harm.[5][6][9] Lead compounds are considered probable human carcinogens.[9]

Reactivity and Incompatibility

This compound is a strong oxidizing agent.[9] It is incompatible with the following:

-

Reducing agents

-

Combustible materials

-

Finely powdered metals [9]

-

Acids: Decomposes in acids.[1]

-

Bases: Reacts with strong bases.

Experimental Protocols

Protocol for Assessment of Acute Inhalation Toxicity in a Rodent Model

This protocol is adapted from studies on lead oxide nanoparticles.[10]

Objective: To evaluate the acute toxic effects of inhaled this compound.

Methodology:

-

Animal Model: Use outbred female rats with a body weight of approximately 250 g.

-

Exposure: Expose a group of rats to a single, 4-hour inhalation of this compound nanoparticles at a concentration of 0.215 mg/m³. A control group will be exposed to filtered air under the same conditions.

-

Sample Collection: 24 hours post-exposure, collect blood from the tail vein for hematological analysis.

-

Bronchoalveolar Lavage (BAL): Following blood collection, euthanize the animals and perform a bronchoalveolar lavage to obtain fluid for cytological and biochemical analysis.

-

Analysis:

-

Hematology: Perform a complete blood count, including red and white blood cell counts, hemoglobin, and hematocrit.

-

BAL Fluid Analysis: Analyze the BAL fluid for total cell count, differential cell counts (macrophages, neutrophils, lymphocytes), and biochemical markers of inflammation and cell damage (e.g., lactate dehydrogenase, total protein).

-

Protocol for Determination of Lead Content in Blood Samples

This protocol is based on standard methods for blood lead level testing.[11][12]

Objective: To quantify the concentration of lead in whole blood samples.

Methodology:

-

Sample Collection: Collect venous blood in a lead-free anticoagulated tube.

-

Sample Preparation: Perform wet ashing of the blood sample using nitric acid to digest the organic matrix.

-

Analysis: Use Graphite Furnace Atomic Absorption Spectroscopy (GFAAS) to determine the lead concentration in the digested sample.

-

Quality Control: Include certified reference materials and blanks in each analytical run to ensure accuracy and precision.

Safety and Handling Precautions

Personal Protective Equipment (PPE)

A summary of recommended PPE is provided below.

| Protection Type | Specification |

| Eye Protection | Tightly fitting safety goggles. |

| Skin Protection | Impervious clothing and gloves (e.g., nitrile rubber). |

| Respiratory Protection | A full-face respirator with appropriate particulate filters should be used if exposure limits are exceeded. |

Handling and Storage

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[13]

-

Avoid the formation of dust and aerosols.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Emergency Procedures

Spill Response

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Steps:

-

Evacuate personnel from the immediate area.[15]

-

Alert others and your supervisor.[15]

-

If the spill is large or poses a significant hazard, call emergency services.

-

For small spills, don the appropriate PPE.[16]

-

Contain the spill using absorbent materials like vermiculite or spill pillows.[17]

-

Carefully sweep or scoop up the spilled material and absorbent, minimizing dust generation.[18]

-

Place the waste in a sealed, labeled container for hazardous waste disposal.[18]

-

Decontaminate the area with a suitable cleaning agent.[16]

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[19]

-

Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[19]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek immediate medical attention.[19]

-

Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[19]

Logical Workflow for Safe Handling

Caption: Logical workflow for the safe handling of this compound.

References

- 1. Cas 1314-27-8,this compound | lookchem [lookchem.com]

- 2. This compound | 1314-27-8 | Benchchem [benchchem.com]

- 3. This compound | CAS#:1314-27-8 | Chemsrc [chemsrc.com]

- 4. This compound | 1314-27-8 [chemicalbook.com]

- 5. Lead poisoning - Wikipedia [en.wikipedia.org]

- 6. Toxicity of lead: A review with recent updates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 8. Lead compounds - IDLH | NIOSH | CDC [cdc.gov]

- 9. nj.gov [nj.gov]

- 10. Acute Toxicity Induced by Inhalation Exposure to Lead Oxide Nanoparticles in Rats | Sutunkova | Public Health and Life Environment – PH&LE [zniso.fcgie.ru]

- 11. Methods for Assessing Exposure to Lead - Measuring Lead Exposure in Infants, Children, and Other Sensitive Populations - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. Lead Toxicity Workup: Approach Considerations, Laboratory Studies, Plain Radiography [emedicine.medscape.com]

- 13. osha.gov [osha.gov]

- 14. Chemical Incompatibility Guide – Stanford Environmental Health & Safety [ehs.stanford.edu]

- 15. ehs.princeton.edu [ehs.princeton.edu]

- 16. chemkleancorp.com [chemkleancorp.com]

- 17. acs.org [acs.org]

- 18. ehs.utk.edu [ehs.utk.edu]

- 19. sigmaaldrich.com [sigmaaldrich.com]

Methodological & Application

Application Notes and Protocols for Hydrothermal Synthesis of Lead Sesquioxide (Pb₂O₃) Nanoparticles

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead sesquioxide (Pb₂O₃) is a lesser-known oxide of lead, existing as a mixed-valence compound of Pb(II) and Pb(IV). Its synthesis in a pure nanoparticle form presents a challenge, as it often co-exists with other lead oxides like PbO and Pb₃O₄.[1][2][3] The hydrothermal synthesis method offers a promising route for the controlled crystallization of various metal oxides by manipulating temperature, pressure, and precursor chemistry.[4][5] These application notes provide a comprehensive overview of a proposed hydrothermal protocol for synthesizing Pb₂O₃ nanoparticles, along with their characterization, potential applications, and relevant quantitative data. Due to the limited availability of direct synthesis protocols for Pb₂O₃ nanoparticles in the existing literature, the following protocol is a proposed methodology based on the principles of hydrothermal synthesis of other lead oxide phases.

Data Presentation

Table 1: Experimentally Reported Parameters for Hydrothermal Synthesis of Various Lead Oxide Nanoparticles

| Lead Oxide Phase | Precursor(s) | Temperature (°C) | Time (h) | pH/Solvent | Resulting Particle Size/Morphology | Reference |

| α-PbO | Lead nitrate, Urea | 90°C, then 400-600°C calcination | 2 | Not specified | 30 nm | [6] |

| β-PbO | Lead nitrate, Urea | 90°C, then 400-600°C calcination | 2 | Not specified | 38 nm | [6] |

| PbO | Lead (II) acetate, NaOH | 90 | Not specified | Alkaline | Not specified | [7] |

| Pb₃O₄ | Not specified | 12 hrs | Water, methanol, propanol, butanol | Not specified | Phase observed in all solvents | [8] |

| PbO₂ | Lead nitrate, NaOH, NaClO | 60 | 0.5 | Alkaline (pH 14) | Nanorods | [9] |

Table 2: Characterization Techniques for Lead Oxide Nanoparticles

| Technique | Purpose | Typical Findings |

| X-ray Diffraction (XRD) | Phase identification and crystal structure analysis. | Confirms the crystalline phase (e.g., PbO, Pb₂O₃, Pb₃O₄, PbO₂).[7] |

| Scanning Electron Microscopy (SEM) | Morphological characterization. | Reveals the shape and size of the nanoparticles (e.g., nanorods, nanoflowers).[10] |

| Transmission Electron Microscopy (TEM) | High-resolution imaging of nanoparticle size and lattice structure. | Provides detailed information on particle size distribution and crystallinity.[11] |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Identification of functional groups. | Confirms the presence of Pb-O stretching vibrations.[7] |

| UV-Visible Spectroscopy | Determination of optical properties and band gap. | Measures the absorbance and estimates the band gap energy.[7] |

| Energy-Dispersive X-ray Spectroscopy (EDX) | Elemental analysis. | Confirms the presence and elemental composition of lead and oxygen.[12] |

Experimental Protocols

Proposed Hydrothermal Synthesis of this compound (Pb₂O₃) Nanoparticles

Objective: To synthesize this compound (Pb₂O₃) nanoparticles via a hydrothermal method. This protocol is a proposed guideline and may require optimization.

Materials:

-

Lead (II) nitrate (Pb(NO₃)₂) or Lead (II) acetate (Pb(CH₃COO)₂)

-

Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

-

An oxidizing agent such as Hydrogen peroxide (H₂O₂) or Potassium persulfate (K₂S₂O₈)

-

Deionized water

-

Ethanol

Equipment:

-

Teflon-lined stainless-steel autoclave

-

Magnetic stirrer with heating plate

-

pH meter

-

Centrifuge

-

Oven

Procedure:

-

Precursor Solution Preparation: Dissolve a calculated amount of the lead precursor (e.g., 1 mmol of Pb(NO₃)₂) in 40 mL of deionized water with vigorous stirring to form a clear solution.

-

pH Adjustment and Oxidation:

-

Slowly add a 1 M NaOH or KOH solution dropwise to the lead precursor solution under continuous stirring until a desired alkaline pH is reached (e.g., pH 10-12). The formation of a precipitate (lead hydroxide) will be observed.

-

To facilitate the formation of the Pb(IV) state required for Pb₂O₃, a controlled amount of an oxidizing agent (e.g., 0.5 mmol of H₂O₂) should be added to the suspension.

-

-

Hydrothermal Reaction:

-

Transfer the resulting suspension into a 100 mL Teflon-lined stainless-steel autoclave.

-

Seal the autoclave and place it in an oven preheated to the desired reaction temperature (a range of 150-200°C can be explored).

-

Maintain the reaction for a specific duration (e.g., 12-24 hours).

-

-

Product Recovery and Washing:

-

After the reaction, allow the autoclave to cool down to room temperature naturally.

-

Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.

-

Wash the collected nanoparticles repeatedly with deionized water and ethanol to remove any unreacted precursors and byproducts.

-

-

Drying: Dry the final product in an oven at 60-80°C for 12 hours.

-

Characterization: Characterize the synthesized nanoparticles using XRD, SEM, TEM, FTIR, and EDX to determine their phase purity, morphology, size, and elemental composition.

Mandatory Visualizations

Caption: Hydrothermal synthesis workflow for Pb₂O₃ nanoparticles.

Caption: Potential applications of lead oxide nanoparticles.

Applications of this compound Nanoparticles

While specific applications for Pb₂O₃ nanoparticles are not extensively documented, the broader class of lead oxide nanoparticles has a wide range of uses.[6][12] Based on the properties of lead oxides, potential applications for Pb₂O₃ nanoparticles could include:

-

Gas Sensors: The high surface area of nanoparticles can enhance their sensitivity and selectivity for detecting various gases.[12]

-

Pigments: Lead oxides have historically been used as pigments in paints and ceramics due to their color and stability.[12]

-

Batteries: Lead oxides are a critical component of lead-acid batteries, and nanostructured materials could potentially improve battery performance.[2][12]

-

Catalysis: The mixed-valence state of Pb₂O₃ might offer unique catalytic properties for various chemical reactions.

-

Ceramics and Glass: Lead oxides are used in the production of certain types of glass and ceramics to modify their properties.[6][12]

Safety Precautions

Lead compounds are toxic and should be handled with extreme care. All experimental procedures should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, must be worn at all times. Proper waste disposal procedures for lead-containing materials must be followed.

References

- 1. ijcps.org [ijcps.org]

- 2. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 3. azonano.com [azonano.com]

- 4. Hydrothermal Synthesis of Metal Oxide Nanoparticles in Supercritical Water - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. arxiv.org [arxiv.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. scispace.com [scispace.com]

Application Notes and Protocols for the Synthesis of Lead(IV) Oxide (Pb₂O₃) via Chemical Precipitation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lead(IV) oxide, with the chemical formula Pb₂O₃, also known as lead sesquioxide, is a lead oxide of significant interest in various fields of research and development. It is a reddish-yellow amorphous powder.[1] This document provides a detailed protocol for the synthesis of Pb₂O₃ using a chemical precipitation method. The described procedure is based on the principle of precipitating a lead(II) salt with a strong base to form a plumbite intermediate, which is subsequently oxidized to yield lead(IV) oxide. This method offers a viable route for laboratory-scale synthesis of this material.

Principle of the Method

The synthesis of lead(IV) oxide via chemical precipitation is a two-step process. Initially, a soluble lead(II) salt, such as lead(II) nitrate, is treated with an excess of a strong base, like sodium hydroxide. This results in the initial precipitation of lead(II) hydroxide, which then dissolves in the excess alkali to form a soluble sodium plumbite(II) complex.[2][3][4] In the second step, a controlled oxidation of the sodium plumbite(II) solution is carried out using an oxidizing agent, such as sodium hypochlorite, to precipitate lead(IV) oxide.[1]

Experimental Protocol

Materials:

-

Lead(II) Nitrate (Pb(NO₃)₂)

-

Sodium Hydroxide (NaOH)

-

Sodium Hypochlorite (NaOCl) solution (commercial bleach can be used, but the concentration should be determined)

-

Distilled or Deionized Water

Equipment:

-

Glass beakers

-

Magnetic stirrer and stir bars

-

Graduated cylinders

-

Pipettes

-

Buchner funnel and filter paper

-

Vacuum filtration apparatus

-

Drying oven

-

pH meter or pH indicator strips

Procedure:

Step 1: Preparation of Sodium Plumbite Solution

-

Dissolve Lead(II) Nitrate: Prepare a 0.5 M solution of lead(II) nitrate by dissolving the appropriate amount of Pb(NO₃)₂ in distilled water in a beaker.

-

Prepare Sodium Hydroxide Solution: Prepare a 2 M solution of sodium hydroxide in a separate beaker.

-

Precipitation of Lead(II) Hydroxide: While stirring the lead(II) nitrate solution vigorously with a magnetic stirrer, slowly add the 2 M sodium hydroxide solution dropwise. A white precipitate of lead(II) hydroxide (Pb(OH)₂) will form.

-

Formation of Sodium Plumbite: Continue adding the sodium hydroxide solution in excess until the white precipitate of lead(II) hydroxide completely dissolves, resulting in a clear, colorless solution of sodium plumbite(II). The pH of the solution at this stage should be highly alkaline (pH > 12).

Step 2: Oxidation to Lead(IV) Oxide (Pb₂O₃)

-

Addition of Oxidizing Agent: While continuing to stir the sodium plumbite solution, slowly add a sodium hypochlorite solution dropwise.

-

Precipitation of Pb₂O₃: A reddish-yellow precipitate of lead(IV) oxide will begin to form. Continue the addition of the sodium hypochlorite solution until the precipitation appears complete.

-

Digestion of the Precipitate: Gently heat the mixture to 50-60°C and maintain this temperature for 1-2 hours with continuous stirring. This "digestion" step helps to improve the particle size and filterability of the precipitate.

-

Isolation of the Product: Allow the precipitate to settle, and then carefully decant the supernatant liquid.

-

Washing: Wash the precipitate several times with distilled water to remove any unreacted reagents and by-products. This can be done by resuspending the precipitate in distilled water, allowing it to settle, and decanting the supernatant. Repeat this process 3-4 times.

-

Filtration: Collect the washed precipitate by vacuum filtration using a Buchner funnel.

-

Drying: Transfer the filtered product to a watch glass or petri dish and dry it in an oven at 80-100°C for several hours until a constant weight is achieved. The final product is a reddish-yellow amorphous powder of lead(IV) oxide.[1]

Data Presentation

| Parameter | Value/Range | Notes |

| Reactants | ||

| Lead(II) Nitrate (Pb(NO₃)₂) | 0.5 M | Starting lead salt solution. |

| Sodium Hydroxide (NaOH) | 2 M | Used in excess to form sodium plumbite. |

| Sodium Hypochlorite (NaOCl) | Variable | Concentration of commercial bleach can vary. |

| Reaction Conditions | ||

| Temperature (Precipitation) | Room Temperature | Initial precipitation of Pb(OH)₂. |

| Temperature (Digestion) | 50-60°C | To improve precipitate characteristics. |

| Reaction Time (Digestion) | 1-2 hours | |

| pH | > 12 | For the formation of sodium plumbite. |

| Product Characteristics | ||

| Chemical Formula | Pb₂O₃ | Lead(IV) Oxide (this compound) |

| Appearance | Reddish-yellow amorphous powder | [1] |

| Drying Temperature | 80-100°C | To remove residual water. |

Experimental Workflow Diagram

References

Application Notes and Protocols for the Use of Lead Sesquioxide as a Catalyst in CO Oxidation

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are provided as a guideline for the investigation of lead sesquioxide (Pb₂O₃) as a catalyst for carbon monoxide (CO) oxidation. Due to a notable lack of recent and quantitative research data in publicly accessible literature, the experimental parameters and expected results outlined herein are based on generalized knowledge of heterogeneous catalysis involving metal oxides. Researchers should exercise caution and optimize these protocols based on their specific experimental setup and safety considerations. Lead compounds are toxic and should be handled with appropriate personal protective equipment in a well-ventilated area.

Introduction

This compound (Pb₂O₃), a reddish-yellow amorphous powder, has been historically mentioned as a catalyst for the oxidation of carbon monoxide, a critical reaction for applications such as automotive exhaust treatment and air purification.[1] This document provides a framework for the synthesis, characterization, and catalytic evaluation of this compound for CO oxidation.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | Pb₂O₃ |

| Molar Mass | 462.39 g/mol |

| Appearance | Reddish-yellow amorphous powder[1] |

| Decomposition Temperature | 370°C[1] |

| Solubility | Insoluble in cold water; decomposes in hot water and acids[1] |

Experimental Protocols

Synthesis of this compound (Pb₂O₃) Catalyst

A common method for the preparation of this compound is through the oxidation of a lead(II) salt in an alkaline solution.[1]

Materials:

-

Lead(II) acetate trihydrate (Pb(CH₃COO)₂·3H₂O)

-

Sodium hydroxide (NaOH)

-

Sodium hypochlorite solution (NaOCl, ~5% active chlorine)

-

Deionized water

-

Buchner funnel and filter paper

-

Drying oven

Protocol:

-

Preparation of Sodium Plumbite Solution:

-

Dissolve a specific molar amount of lead(II) acetate trihydrate in deionized water.

-

In a separate beaker, prepare a solution of sodium hydroxide.

-

Slowly add the sodium hydroxide solution to the lead(II) acetate solution with constant stirring to form a precipitate of lead(II) hydroxide, which then redissolves in excess alkali to form a clear solution of sodium plumbite (Na₂[Pb(OH)₄]).

-

-

Oxidation to this compound:

-

To the freshly prepared sodium plumbite solution, slowly add a stoichiometric excess of sodium hypochlorite solution with vigorous stirring.

-

A reddish-yellow precipitate of this compound (Pb₂O₃) will form.

-

Continue stirring for a predetermined period (e.g., 1-2 hours) at room temperature to ensure complete reaction.

-

-

Isolation and Drying:

-

Filter the precipitate using a Buchner funnel.

-

Wash the collected solid several times with deionized water to remove any unreacted salts and byproducts.

-

Dry the resulting this compound powder in an oven at a controlled temperature (e.g., 100-120°C) overnight.

-

-

Calcination (Optional):

-

For some catalytic applications, a calcination step at a higher temperature (e.g., 250-300°C) in air may be performed to enhance the catalyst's structural and electronic properties. Note that Pb₂O₃ decomposes at 370°C.[1]

-

Catalyst Characterization

To understand the physicochemical properties of the synthesized Pb₂O₃ catalyst, the following characterization techniques are recommended:

| Technique | Purpose |

| X-ray Diffraction (XRD) | To determine the crystalline phase and purity of the lead oxide. |

| Scanning Electron Microscopy (SEM) | To observe the morphology and particle size of the catalyst. |

| Brunauer-Emmett-Teller (BET) Analysis | To measure the specific surface area, which is crucial for catalytic activity. |

| X-ray Photoelectron Spectroscopy (XPS) | To determine the oxidation state of lead and the surface elemental composition. |

| Temperature-Programmed Reduction (TPR) | To investigate the reducibility of the lead oxide, which can provide insights into its redox properties. |

Catalytic Activity Testing for CO Oxidation

The performance of the Pb₂O₃ catalyst in CO oxidation is typically evaluated in a fixed-bed flow reactor system.

Experimental Setup:

-

Gas Delivery System: Mass flow controllers to regulate the flow of reactant gases (CO, O₂, and an inert balance gas like N₂ or He).

-

Reactor: A quartz or stainless steel tube reactor housed in a programmable tube furnace.

-

Catalyst Bed: A known amount of the Pb₂O₃ catalyst is placed in the center of the reactor, supported by quartz wool.

-

Temperature Control: A thermocouple placed in close proximity to the catalyst bed to monitor the reaction temperature.

-

Gas Analysis: An online gas chromatograph (GC) equipped with a thermal conductivity detector (TCD) and appropriate columns to separate and quantify the concentrations of CO, O₂, and CO₂ in the effluent gas stream.

Protocol:

-

Catalyst Loading: Load a specific amount (e.g., 100-500 mg) of the synthesized Pb₂O₃ catalyst into the reactor.

-

Pre-treatment: Heat the catalyst under a flow of inert gas (e.g., N₂ or He) to a specific temperature (e.g., 200°C) to remove any adsorbed moisture and impurities.

-

Reaction:

-

Cool the reactor to the desired starting temperature (e.g., 50°C).

-

Introduce the reactant gas mixture with a defined composition (e.g., 1% CO, 10% O₂, balance N₂) at a specific total flow rate. The Gas Hourly Space Velocity (GHSV) should be calculated.

-

Increase the temperature of the catalyst bed in a stepwise or ramped manner (e.g., 5°C/min).

-

At each temperature point, allow the reaction to stabilize and then analyze the composition of the outlet gas stream using the GC.

-

-

Data Analysis:

-

Calculate the CO conversion at each temperature using the following formula: CO Conversion (%) = ([CO]in - [CO]out) / [CO]in * 100

-

Plot the CO conversion as a function of temperature to obtain the catalytic activity light-off curve.

-

Data Presentation

Quantitative data from the catalytic testing should be summarized in tables for clear comparison.

Table 1: Catalytic Activity of Pb₂O₃ for CO Oxidation

| Temperature (°C) | GHSV (h⁻¹) | CO Conversion (%) |

| 100 | 30,000 | Data |

| 150 | 30,000 | Data |

| 200 | 30,000 | Data |

| 250 | 30,000 | Data |

| 300 | 30,000 | Data |

Table 2: Key Performance Indicators for Pb₂O₃ Catalyst

| Parameter | Value |

| T₁₀ (Temperature for 10% Conversion) | Data |

| T₅₀ (Temperature for 50% Conversion) | Data |

| T₉₀ (Temperature for 90% Conversion) | Data |

| Apparent Activation Energy (kJ/mol) | Data |

Visualization of Workflows and Mechanisms

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and evaluation of the Pb₂O₃ catalyst.

Caption: Workflow for Pb₂O₃ catalyst synthesis, characterization, and testing.

Plausible Reaction Mechanism

While the specific mechanism for CO oxidation on Pb₂O₃ is not well-documented, it is likely to follow a Mars-van Krevelen type mechanism, which is common for reducible metal oxide catalysts. This mechanism involves the participation of lattice oxygen from the catalyst.

References

Application of Lead Sesquioxide in Ceramic Manufacturing: A Comprehensive Guide

Executive Summary

Lead sesquioxide (Pb₂O₃) is a reddish-yellow amorphous powder with limited direct application as a raw material in ceramic manufacturing due to its lower stability compared to other lead oxides. However, its chemical principles are leveraged through the use of "lead sesquisilicate" frits. These frits are pre-melted glass compounds that provide lead in a more stable and controlled form for ceramic glazes. This document provides a detailed overview of the application of lead compounds in ceramics, with a specific focus on the properties and use of lead sesquisilicate frit. It includes comparative data on various lead frits, detailed experimental protocols for glaze preparation and application, and diagrams illustrating key processes and chemical relationships.

While historically, various lead oxides like lead(II) oxide (PbO), red lead (Pb₃O₄), and lead dioxide (PbO₂) have been used as fluxes in glazes, modern ceramic practice, particularly for non-functional or artistic ware, utilizes lead frits to enhance safety and glaze performance.[1][2] Lead frits are favored for their ability to create bright, glossy, and smooth surfaces at low firing temperatures.[3]

Introduction to Lead Compounds in Ceramic Glazes

Lead oxides are powerful fluxes in ceramic glazes, meaning they lower the melting point of the primary glass-former, silica (SiO₂).[1] This allows for the creation of glazes that mature at lower temperatures, typically in the earthenware range. The primary benefits of using lead in glazes include:

-

Low Firing Temperatures: Lead is a very effective flux, enabling glazes to mature at temperatures between 860°C and 1040°C.[3]

-

High Gloss and Smoothness: Lead glazes are known for their brilliant, high-gloss surfaces and their ability to heal imperfections on the ceramic surface.

-

Enhanced Color Response: Lead enhances the vibrancy of many coloring metal oxides, such as copper and cobalt.[1]

-

Durability and Craze Resistance: Lead glazes can exhibit good mechanical resistance and, due to a low coefficient of thermal expansion, can reduce the tendency for crazing (the formation of a network of fine cracks in the glaze).

From Lead Oxides to Lead Frits

Direct use of raw lead oxides (like PbO or Pb₃O₄) poses significant health risks due to the potential for lead dust inhalation and ingestion.[4][5] To mitigate these risks, the ceramic industry has shifted towards the use of lead frits. A frit is a ceramic composition that has been melted, quenched to form a glass, and then ground into a fine powder. This process renders the lead less soluble and safer to handle.[2] The most common forms are lead silicate frits, where lead oxide is chemically bound with silica.

The Role of this compound and Lead Sesquisilicate Frit

While this compound (Pb₂O₃) is a known oxide of lead, it is less commonly used in its raw form in ceramics. Instead, the "sesqui" designation is found in lead sesquisilicate frit . This frit is defined by its molar ratio of lead oxide to silica, which is 1 part lead oxide to 1.5 parts silica (PbO · 1.5 SiO₂).[3][6] This higher proportion of lead oxide compared to lead bisilicate frit (PbO · 2 SiO₂) results in a lower melting temperature.[3][6]

Comparative Data of Lead Silicate Frits

The choice of lead frit affects several glaze properties, including melting point, viscosity, thermal expansion, and lead release. The following table summarizes the key properties of common lead silicate frits.

| Property | Lead Monosilicate Frit (PbO · SiO₂) | Lead Sesquisilicate Frit (PbO · 1.5 SiO₂) | Lead Bisilicate Frit (PbO · 2 SiO₂) |

| **Molar Ratio (PbO:SiO₂) ** | 1 : 1 | 1 : 1.5 | 1 : 2 |

| PbO Content (wt%) | ~85% | ~71% | ~65% |

| Firing Range (°C) | Lower | 860 - 1040 | Higher |

| Melting Point | Lowest | Lower than Bisilicate | Higher than Sesquisilicate |

| Lead Release | Higher | Higher than Bisilicate[7] | Lower (more stable)[8] |

| Primary Use | Low-temperature fluxes | Artistic glazes, rich colors[3] | General purpose, safer lead glazing |

Note: Specific values for properties like thermal expansion and viscosity are highly dependent on the full glaze composition. The data presented are for the frits themselves and indicate general trends.

Experimental Protocols

The following protocols provide a general framework for the preparation and application of a ceramic glaze using lead sesquisilicate frit. All work with lead-containing materials must be conducted in a well-ventilated area with appropriate personal protective equipment (PPE), including a respirator, gloves, and protective clothing. [5]

Glaze Formulation and Preparation

Objective: To prepare a 100g batch of a base lead glaze.

Materials:

-

Lead Sesquisilicate Frit

-

Kaolin (as a source of alumina and for suspension)

-

Silica (Flint)

-

Distilled Water

-

Coloring oxides (e.g., copper carbonate, cobalt oxide) as required

-

Sieve (100-mesh)

-

Mixing bowl and tools

-

Ball mill (optional, for larger batches)

Procedure:

-

Calculate the Batch: Based on the desired glaze formula, calculate the weight of each raw material. A simple starting point for a clear base glaze could be:

-